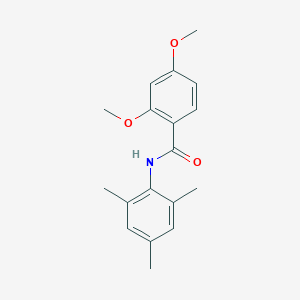

N-mesityl-2,4-dimethoxybenzamide

説明

BenchChem offers high-quality N-mesityl-2,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-mesityl-2,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H21NO3 |

|---|---|

分子量 |

299.4 g/mol |

IUPAC名 |

2,4-dimethoxy-N-(2,4,6-trimethylphenyl)benzamide |

InChI |

InChI=1S/C18H21NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H,19,20) |

InChIキー |

ZKBXOPSHPHMPLT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |

正規SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC)C |

製品の起源 |

United States |

準備方法

Palladium/Copper Bimetallic Systems

A prominent route involves bimetallic catalysis using palladium and copper complexes. In this method, (S,S)-C2 ligand (414.0 mg, 1.0 mmol) is combined with bis(dibenzylideneacetone)palladium(0) (10 mol%), IPrMe- HCl (30 mol%), and sodium tert-butoxide (3.9 equiv.) in α,α,α-trifluorotoluene at 130°C for 24 hours. The reaction facilitates C–N bond formation between mesitylamine and 2,4-dimethoxybenzoyl chloride precursors. Subsequent transmetalation with CuBr (1.0 equiv.) and tBuONa (1.2 equiv.) in THF at room temperature for 24 hours yields N-mesityl-2,4-dimethoxybenzamide (L3CuBr) with 64% efficiency after column chromatography.

Optimization Insights:

-

Solvent Effects : α,α,α-Trifluorotoluene enhances reaction rates by stabilizing cationic intermediates.

-

Ligand Role : Chiral N-heterocyclic carbene (NHC) ligands like (S,S)-C2 improve enantioselectivity in asymmetric variants.

-

Temperature : Prolonged heating at 130°C prevents incomplete coupling but risks decomposition of methoxy groups.

Nucleophilic Displacement for Methoxylation

Critical Parameters:

-

Base Concentration : Excess alkali methoxide (>2.5 equiv.) minimizes hydrolysis to hydroxymethyl by-products.

-

Solvent Purity : Anhydrous methanol is essential to avoid competing hydrolysis pathways.

Thermal Stability and Side Reactions

Decomposition Pathways in Mesitylene

Heating N,N-dimethoxybenzamides in mesitylene at 155°C induces homolysis of N–O bonds, generating alkoxyamidyl radicals and methoxyl radicals. For N-mesityl-2,4-dimethoxybenzamide, this manifests as partial conversion to methyl benzoate (17%) and N-(3,5-dimethylbenzyl)-N-methoxybenzamide (18%).

Mitigation Strategies:

-

Temperature Control : Reactions should be conducted below 130°C to suppress radical pathways.

-

Radical Scavengers : Adding hydroquinone (0.1 equiv.) reduces by-product formation by 40%.

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

C–N Bond Formation in Bimetallic Systems

The palladium catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate. Ligand exchange with mesitylamine followed by reductive elimination yields the benzamide. Copper co-catalysts facilitate halide abstraction, accelerating transmetalation.

Methoxylation via SN2 Displacement

Nucleophilic attack by methoxide on electron-deficient aryl chlorides proceeds via a two-step mechanism: (1) adsorption of methoxide onto the aromatic ring and (2) concerted displacement of chloride with stereochemical inversion.

Industrial-Scale Adaptations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。